3,5-diphenyl-4H-1,2,4-diazaphosphole
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Overview
Description
3,5-diphenyl-4H-1,2,4-diazaphosphole is a heterocyclic compound that incorporates two nitrogen atoms and one phosphorus atom within a five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring structure imparts distinct electronic characteristics, making this compound a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diphenyl-4H-1,2,4-diazaphosphole typically involves the reaction of hydrazones with phosphorus trichloride. This method allows for the formation of the diazaphosphole ring through a cyclization process. The reaction is usually carried out under controlled conditions, such as in the presence of a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), to ensure the proper formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-diphenyl-4H-1,2,4-diazaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted diazaphospholes. These products retain the core diazaphosphole structure but exhibit different chemical properties due to the presence of new functional groups .
Scientific Research Applications
3,5-diphenyl-4H-1,2,4-diazaphosphole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer and antibacterial drug development.
Industry: The compound is used in the development of new materials, such as flame retardants and polymers, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3,5-diphenyl-4H-1,2,4-diazaphosphole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The presence of both nitrogen and phosphorus atoms in the ring structure allows for unique electronic interactions, which can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2H-1,2,3-diazaphosphole: Another member of the diazaphosphole family, differing in the position of the nitrogen atoms within the ring.
4H-1,4,2-diazaphosphole: A related compound with a different arrangement of nitrogen and phosphorus atoms.
1,2,3,4-triazaphosphole: A compound with an additional nitrogen atom in the ring structure
Uniqueness
3,5-diphenyl-4H-1,2,4-diazaphosphole is unique due to its specific arrangement of nitrogen and phosphorus atoms, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
93646-66-3 |
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Molecular Formula |
C14H11N2P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
3,5-diphenyl-4H-1,2,4-diazaphosphole |
InChI |
InChI=1S/C14H11N2P/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10,17H |
InChI Key |
JXBVBXCRGCVHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(P2)C3=CC=CC=C3 |
Origin of Product |
United States |
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